BenchChemオンラインストアへようこそ!

Ozagrel sodium

Antithrombotic Thrombosis TXA2 synthase inhibitor

Ozagrel sodium (OKY-046) is the definitive selective TXA2 synthase inhibitor for thrombosis, ischemic stroke, and platelet aggregation research. Unlike aspirin, clopidogrel, or cilostazol, it uniquely blocks TXA2 synthesis while elevating PGI2 by 206.7%—a dual mechanism unattainable with COX or P2Y12 inhibitors. High aqueous solubility (44–50 mg/mL) ensures reliable parenteral formulation. Clinically validated in the EDO trial (non-inferior to edaravone for acute ischemic stroke), it guarantees translational relevance. Choose Ozagrel sodium for target-specific TXA2 pathway research without off-target confounding.

Molecular Formula C13H11N2NaO2
Molecular Weight 250.23
CAS No. 130952-46-4
Cat. No. B1139137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOzagrel sodium
CAS130952-46-4
Molecular FormulaC13H11N2NaO2
Molecular Weight250.23
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+]
InChIInChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1/b6-5+;
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ozagrel Sodium (CAS 130952-46-4): A Selective Thromboxane A2 Synthase Inhibitor for Antiplatelet and Vasodilatory Research Applications


Ozagrel sodium (also known as OKY-046 sodium) is a synthetic small-molecule drug that acts as a selective and competitive inhibitor of thromboxane A2 (TXA2) synthase [1]. It is an antiplatelet agent that prevents platelet aggregation and promotes vasodilation by specifically blocking the conversion of prostaglandin H2 (PGH2) to TXA2, a potent vasoconstrictor and platelet aggregator . The sodium salt formulation (C₁₃H₁₁N₂NaO₂, MW: 250.23) is highly water-soluble, making it suitable for parenteral administration [2].

Why Ozagrel Sodium Cannot Be Substituted by Generic Antiplatelet Agents: A Comparative Analysis


While several antiplatelet agents are available for research, Ozagrel sodium offers a distinct mechanism of action that cannot be replicated by generic substitutes like aspirin, clopidogrel, or cilostazol. Ozagrel sodium is a selective TXA2 synthase inhibitor, whereas aspirin is a non-selective COX inhibitor, clopidogrel is a P2Y12 receptor antagonist, and cilostazol is a PDE3 inhibitor. This fundamental difference in target engagement leads to divergent effects on downstream pathways, including the balance between TXA2 and prostacyclin (PGI2). Consequently, substituting Ozagrel sodium with a generic antiplatelet agent would yield different pharmacological profiles and experimental outcomes, making it unsuitable for studies specifically investigating TXA2-mediated pathways or requiring the unique dual action of TXA2 inhibition coupled with PGI2 enhancement [1].

Quantitative Evidence for Ozagrel Sodium's Differentiation in Scientific Research and Procurement


Superior In Vivo Antithrombotic Potency Over Aspirin in Rat Thrombosis Model

In a rat model of thrombosis caused by endothelial injury, Ozagrel sodium demonstrated a significantly lower oral ID50 value (0.92 mg/kg) for inhibiting arachidonic acid-induced platelet aggregation compared to aspirin (7.0 mg/kg) [1]. This indicates a more than 7-fold higher in vivo potency for Ozagrel sodium. Additionally, the intravenous ED50 for inhibiting thrombosis was 0.066 mg/kg for Ozagrel sodium, while aspirin at 30 mg/kg i.v. showed only moderate reduction [1].

Antithrombotic Thrombosis TXA2 synthase inhibitor

Potent and Selective TXA2 Synthase Inhibition with Dual Enhancement of PGI2 Production

Ozagrel sodium exhibits a high degree of selectivity for TXA2 synthase, with an IC50 of 11 nM for rabbit platelet enzyme . Crucially, unlike non-selective COX inhibitors such as aspirin, Ozagrel sodium does not affect other enzymes in the arachidonic acid cascade, including fatty acid cyclooxygenase, 5-lipoxygenase, PGI2 synthase, and PGE2 isomerase [1]. This selective inhibition leads to a significant increase in the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. In a clinical study, Ozagrel hydrochloride increased a PGI2 metabolite to 206.7% of baseline (p < 0.01) [2].

TXA2 synthase Selectivity PGI2 Arachidonic acid cascade

Non-Inferior Efficacy to Edaravone in Acute Ischemic Stroke with Favorable Safety Profile

In a multicenter, randomized, parallel-group, open-label trial (EDO trial) involving 401 patients with acute noncardioembolic ischemic stroke, Ozagrel sodium demonstrated comparable efficacy to edaravone, a free radical scavenger. The primary endpoint, a modified Rankin Scale score of 0-1 at 3 months, was achieved by 50.3% of patients in the Ozagrel group compared to 57.1% in the edaravone group, with an intergroup difference of 6.8% (95% CI: -3.1 to 16.7), confirming non-inferiority [1].

Acute ischemic stroke Neuroprotection Clinical trial

High Aqueous Solubility Facilitates Intravenous and In Vitro Applications

Ozagrel sodium exhibits high solubility in water, with values ranging from 44 mg/mL to 50 mg/mL (approximately 199.8 mM) at 25°C . In contrast, the free acid form of Ozagrel has poor water solubility, necessitating the use of the sodium salt for parenteral formulations [1]. This high aqueous solubility is a key advantage for preparing intravenous infusions and for conducting in vitro assays requiring high compound concentrations. It is also soluble in DMSO (1-6.25 mg/mL) but insoluble in ethanol .

Solubility Formulation Parenteral

Recommended Research and Industrial Application Scenarios for Ozagrel Sodium Based on Evidenced Differentiation


Investigating Thromboxane A2-Mediated Pathways in Platelet Aggregation and Thrombosis

Researchers studying platelet aggregation and thrombosis can utilize Ozagrel sodium as a selective tool compound to dissect the specific role of TXA2 in these processes. Its high potency (IC50 = 11 nM for rabbit platelet TXA2 synthase) and selectivity over other arachidonic acid cascade enzymes (COX, 5-LO, PGI2 synthase) make it ideal for experiments where off-target effects must be minimized. In vivo rat models have demonstrated a 7.6-fold higher oral potency compared to aspirin, allowing for lower effective doses and reduced bleeding risk in experimental thrombosis studies [1].

Preclinical Studies of Acute Ischemic Stroke and Neuroprotection

Ozagrel sodium is well-suited for preclinical models of acute ischemic stroke, given its established clinical efficacy in human trials. In the EDO trial, it was found to be non-inferior to edaravone in improving functional outcomes (mRS 0-1 at 3 months: 50.3% vs. 57.1%, difference 6.8%) [2]. This evidence supports its use in animal models of cerebral ischemia to investigate mechanisms of neuroprotection and to evaluate combination therapies. Its dual action of inhibiting TXA2 and increasing PGI2 may contribute to improved cerebral blood flow and reduced infarct volume [3].

Formulation Development for Parenteral Drug Delivery

The high aqueous solubility of Ozagrel sodium (44-50 mg/mL in water) is a critical attribute for developing parenteral formulations, such as intravenous infusions or injectable solutions . This property simplifies the manufacturing process and ensures reliable drug delivery. Researchers and formulation scientists can leverage this high solubility to prepare stock solutions for in vitro assays or to design novel drug delivery systems requiring a water-soluble antiplatelet agent. The sodium salt form overcomes the poor water solubility of the free acid, making it the preferred choice for injectable products [4].

Investigating the TXA2/PGI2 Balance in Vascular and Inflammatory Diseases

Ozagrel sodium's unique ability to selectively inhibit TXA2 synthase while simultaneously increasing PGI2 production makes it a valuable tool for studying the TXA2/PGI2 balance in various disease states. In a clinical study, Ozagrel increased a PGI2 metabolite by 206.7% [5]. This dual effect is not seen with non-selective COX inhibitors like aspirin, which suppress both mediators. Researchers can use Ozagrel sodium to explore the role of this imbalance in conditions such as asthma, pulmonary hypertension, and preeclampsia, where an elevated TXA2/PGI2 ratio contributes to pathogenesis [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ozagrel sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.